2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
CAS No.: 1367713-06-1
Cat. No.: VC3086596
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1367713-06-1 |
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Molecular Formula | C10H12N2O4S |
Molecular Weight | 256.28 g/mol |
IUPAC Name | 2-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid |
Standard InChI | InChI=1S/C10H12N2O4S/c13-10(14)9(8-4-2-1-3-5-8)12-7-6-11-17(12,15)16/h1-5,9,11H,6-7H2,(H,13,14) |
Standard InChI Key | PCHJNCDLMXRGGA-UHFFFAOYSA-N |
SMILES | C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O |
Canonical SMILES | C1CN(S(=O)(=O)N1)C(C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Structure and Properties
Structural Features
2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid contains several key structural elements:
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A 1,2,5-thiadiazolidine ring with a 1,1-dioxide (sulfone) functionality
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A phenyl ring directly attached to the carbon adjacent to the carboxylic acid group
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A carboxylic acid group providing acidic properties
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A chiral center at the carbon linking the phenyl ring, carboxylic acid group, and thiadiazolidine ring
The molecule shares structural similarities with 2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide, which serves as a core scaffold, with the addition of a 2-phenylacetic acid moiety . The sulfone group in the thiadiazolidine ring creates a highly polarized S=O bond that contributes to the compound's electronic properties and potential hydrogen bonding capabilities .
Predicted Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be predicted:
Table 1: Predicted Physicochemical Properties of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid
The compound contains both hydrophilic (carboxylic acid, sulfone) and hydrophobic (phenyl ring) moieties, suggesting potential amphiphilic properties that could influence its biological interactions .
Related Compounds in Research Literature
Structurally Similar Compounds
Several compounds with structural similarity to 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid have been reported in the literature:
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2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide: A core structure that lacks the acetic acid moiety
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2-phenyl-2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)acetic acid: Contains an additional oxygen atom in the heterocyclic ring
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2-[2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)phenyl]acetic acid: Features a different arrangement of the phenyl and acetic acid groups
Table 2: Comparison of Key Structural Features
Compound | Core Structure | Substituents | Unique Features |
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2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid | 1,2,5-thiadiazolidine 1,1-dioxide | 2-phenylacetic acid at N-2 | Chiral center at phenylacetic acid carbon |
2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide | 1,2,5-thiadiazolidine 1,1-dioxide | Phenyl at N-2 | Lacks carboxylic acid function |
2-phenyl-2-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)acetic acid | 1,2,5-thiadiazolidine 1,1,4-trioxide | 2-phenylacetic acid at N-2 | Additional oxygen atom at position 4 |
Biological Relevance of Related Compounds
Several 1,2,5-thiadiazolidine 1,1-dioxide derivatives have demonstrated significant biological activities:
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Protein tyrosine phosphatase inhibition: Thiadiazolidine derivatives have been investigated as inhibitors of protein tyrosine phosphatases, which are important targets in cancer and metabolic disease therapy
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Enzyme inhibition: Similar structures have shown activity against various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1), which plays a role in immune regulation and is a target for cancer immunotherapy
The presence of the 1,1-dioxide moiety in these compounds appears to contribute significantly to their biological activity profiles, potentially through interactions with target proteins via hydrogen bonding and dipolar interactions .
Reactant | Reagent | Solvent | Temperature | Time | Yield |
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N-methylethylenediamine | Sulfamide | Pyridine | 120°C | 16 h | 28% |
N-methylethylenediamine | Sulfamide | Pyridine | 120°C | 24 h | Not specified |
N-methylethylenediamine | Sulfamide | 1,4-dioxane | Reflux | 20 h | 16% |
N-methylethylenediamine | Imidosulfonic acid | Pyridine | Reflux | 3 h | 52.3% |
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For the specific synthesis of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid, a potential approach would involve:
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Initial synthesis of the 1,2,5-thiadiazolidine 1,1-dioxide core
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Introduction of the phenylacetic acid moiety through alkylation at the N-2 position
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Alternative approaches might involve starting with 2-phenylglycine derivatives and constructing the thiadiazolidine ring
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Functionalization Methods
Based on related syntheses, potential methods for introducing the phenylacetic acid moiety include:
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Alkylation reactions using phenylacetic acid derivatives with suitable leaving groups
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Reaction of phenylacetic acid with the thiadiazolidine under basic conditions
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Construction of the thiadiazolidine ring on a pre-existing phenylacetic acid derivative
The conditions reported for N-alkylation of 2-methyl-1,2,5-thiadiazolidine 1,1-dioxide with aryl halides may be adaptable for this synthesis, using sodium hydride in DMF or potassium carbonate in DMF .
Predicted Biological Activities and Applications
Structure-Activity Relationships
Key structural features that may contribute to the biological activity of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid include:
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The 1,1-dioxide functionality: Creates a highly polarized region capable of hydrogen bonding and dipolar interactions with protein targets
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The carboxylic acid group: Provides an acidic hydrogen bond donor and a negatively charged site for ionic interactions with positively charged amino acid residues in target proteins
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The phenyl ring: Offers potential for hydrophobic interactions and π-stacking with aromatic amino acid residues in protein binding pockets
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The chiral center: Creates potential for stereoselectivity in biological interactions, which may be important for target specificity
Analytical Characterization Methods
Spectroscopic Analysis
For the characterization of 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid, several spectroscopic techniques would be valuable:
Table 4: Expected Spectroscopic Features
Technique | Expected Key Signals | Diagnostic Value |
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¹H NMR | 7.2-7.5 ppm (phenyl protons) 4.5-5.5 ppm (α-proton) 3.3-3.6 ppm (thiadiazolidine CH₂ protons) 10-12 ppm (carboxylic acid proton) | Confirmation of structural components |
¹³C NMR | 170-175 ppm (carboxylic carbon) 125-140 ppm (aromatic carbons) 55-65 ppm (α-carbon) 40-50 ppm (thiadiazolidine CH₂ carbons) | Carbon framework verification |
IR | 1700-1730 cm⁻¹ (C=O stretching) 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹ (S=O stretching) 2800-3100 cm⁻¹ (aromatic C-H stretching) 3200-3500 cm⁻¹ (O-H stretching) | Functional group identification |
Mass Spectrometry | M⁺ at m/z 256 Fragments at m/z 210 (loss of COOH) Fragment at m/z 167 (loss of thiadiazolidine) | Molecular weight confirmation |
Chromatographic Methods
For purification and purity assessment, the following techniques would be applicable:
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HPLC: Reverse-phase HPLC with UV detection at 220-254 nm, potentially using a C18 column with a methanol/water gradient containing 0.1% formic acid
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TLC: Silica gel plates using ethyl acetate/hexane mixtures, potentially with 1% acetic acid, and visualization with UV light and appropriate staining reagents
Future Research Directions
Structure Optimization
Future research on 2-(1,1-Dioxido-1,2,5-thiadiazolidin-2-yl)-2-phenylacetic acid could focus on:
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Synthesis and evaluation of derivatives with different substituents on the phenyl ring to enhance potency and selectivity
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Investigation of stereochemical aspects through preparation and testing of pure enantiomers
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Exploration of bioisosteric replacements for the carboxylic acid group to improve pharmacokinetic properties
Biological Evaluation
Comprehensive biological assessment would be essential to establish the compound's potential:
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Enzyme inhibition assays against protein tyrosine phosphatases, IDO1, and other relevant targets
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Cell-based assays to evaluate anti-proliferative, anti-inflammatory, or immunomodulatory activities
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Molecular docking and computational studies to predict binding modes and optimize interactions
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Investigation of pharmacokinetic properties and metabolic stability
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